GSK2973980A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

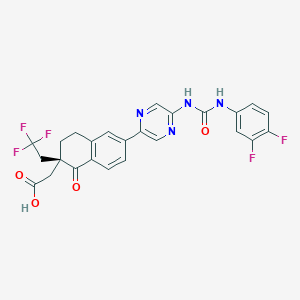

Molecular Formula |

C25H19F5N4O4 |

|---|---|

Molecular Weight |

534.4 g/mol |

IUPAC Name |

2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C25H19F5N4O4/c26-17-4-2-15(8-18(17)27)33-23(38)34-20-11-31-19(10-32-20)14-1-3-16-13(7-14)5-6-24(22(16)37,9-21(35)36)12-25(28,29)30/h1-4,7-8,10-11H,5-6,9,12H2,(H,35,36)(H2,32,33,34,38)/t24-/m0/s1 |

InChI Key |

OTKTZEZTFCAULO-DEOSSOPVSA-N |

Isomeric SMILES |

C1C[C@](C(=O)C2=C1C=C(C=C2)C3=CN=C(C=N3)NC(=O)NC4=CC(=C(C=C4)F)F)(CC(=O)O)CC(F)(F)F |

Canonical SMILES |

C1CC(C(=O)C2=C1C=C(C=C2)C3=CN=C(C=N3)NC(=O)NC4=CC(=C(C=C4)F)F)(CC(=O)O)CC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the DGAT1 Inhibition Pathway of GSK2973980A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, pharmacological effects, and preclinical data related to GSK2973980A, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). The information is intended for professionals in the fields of metabolic disease research and drug development.

Introduction to DGAT1 and its Role in Metabolism

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step of triglyceride (TG) synthesis.[1][2] This process involves the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides.[1] DGAT1 is highly expressed in the small intestine, liver, and adipose tissue, where it plays a pivotal role in dietary fat absorption and storage.[3][4] Given the link between excess triglyceride accumulation and metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH), DGAT1 has emerged as a promising therapeutic target.[1][2][3] Inhibition of DGAT1 is expected to reduce triglyceride synthesis, decrease fat storage, and improve overall metabolic health.[1]

This compound: A Novel DGAT1 Inhibitor

This compound is a novel, potent, and selective small molecule inhibitor of DGAT1 developed by GlaxoSmithKline.[5] Preclinical studies have demonstrated its efficacy in reducing postprandial hypertriglyceridemia and promoting weight loss in rodent models of diet-induced obesity.[3] Its high selectivity for DGAT1 over other acyltransferases, such as DGAT2 and ACAT1/2, minimizes off-target effects.[3][6]

The DGAT1 Inhibition Pathway

The primary mechanism of action of this compound is the competitive inhibition of the DGAT1 enzyme. By blocking the active site of DGAT1, this compound prevents the esterification of diacylglycerol to form triglycerides. This leads to a cascade of downstream metabolic effects.

References

- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. This compound | DGAT1 inhibitor | Probechem Biochemicals [probechem.com]

The Functional Profile of GSK2973980A: A Potent and Selective DGAT1 Inhibitor

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical efficacy of GSK2973980A, a novel, potent, and selective inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). Developed by GlaxoSmithKline, this compound has been investigated for its potential in treating metabolic disorders, specifically those related to lipid metabolism.[1] This document synthesizes available data on its biochemical activity, cellular effects, and in vivo efficacy in rodent models.

Core Mechanism of Action: Inhibition of Triglyceride Synthesis

This compound's primary function is the inhibition of the DGAT1 enzyme. DGAT1 is a crucial enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and acyl-CoA.[2] By blocking this step, this compound effectively reduces the synthesis of triglycerides, which are implicated in fat absorption and storage.[2] This targeted action makes it a subject of interest for managing conditions characterized by excessive lipid accumulation.

The signaling pathway is direct and can be visualized as follows:

In Vitro Efficacy and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro assays.

Enzyme and Cell-Based Activity

This compound demonstrated concentration-dependent inhibition of triglyceride synthesis in C2C12 mouse myoblast cells.[2] This cellular activity is a direct consequence of its potent inhibition of the DGAT1 enzyme.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Triglyceride Synthesis | C2C12 mouse myoblast | IC50 | 0.2 µM | [2] |

Target Engagement and Selectivity

Target engagement within a cellular context was confirmed using a cellular thermal shift assay in the human liver cancer cell line, HepG2. This technique measures the change in the thermal stability of a protein upon ligand binding. Treatment with this compound resulted in a significant increase in the thermal stability of the DGAT1 protein, confirming direct binding to its intended target in cells.[2][3]

Further analysis using multiplexed quantitative mass spectrometry to profile the thermal stability of over 7,000 proteins revealed a high degree of selectivity. Besides DGAT1, only two other proteins, epoxide hydrolase (EPHX2) and an epimerase family protein (SDR39U1), showed altered thermal stability, indicating that this compound has a very specific target profile.[2][3]

| Parameter | Method | Cell Line | Concentration | Observation | Reference |

| Target Engagement | Cellular Thermal Shift Assay | HepG2 | 0.2 µM | Increased thermal stability of DGAT1 between 54°C and 63.9°C | [2][3] |

| Selectivity | Multiplexed Quantitative Mass Spectrometry | HepG2 | 0.2 µM | Altered thermal stability of only 2 of 7103 quantified proteins besides DGAT1 | [2][3] |

In Vivo Pharmacological Effects

The functional consequences of DGAT1 inhibition by this compound were evaluated in rodent models of hypertriglyceridemia and diet-induced obesity.

Postprandial Lipid Excursion and Triglyceride Clearance

In a mouse model designed to mimic the rise in blood lipids after a meal (postprandial lipid excursion), this compound effectively reduced plasma triglyceride levels. Furthermore, its effect on triglyceride clearance was assessed in rats. These studies collectively demonstrate the compound's ability to modulate lipid metabolism in vivo.

Efficacy in a Diet-Induced Obesity Model

When administered to mice fed a high-fat diet to induce obesity, this compound led to a reduction in both body weight and food intake. This suggests a potential role for the compound in managing obesity and related metabolic complications.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

Radiometric DGAT Activity Assay

This assay quantifies the activity of the DGAT enzyme by measuring the formation of radiolabeled triglycerides.

Cellular Thermal Shift Assay (CETSA)

This method is used to verify target engagement in a cellular environment.

In Vivo Postprandial Lipid Excursion Model

This model assesses the effect of a compound on triglyceride levels after a fat challenge.

-

Animal Model: Fasted mice.

-

Procedure: An oral bolus of corn oil is administered to the mice to induce hypertriglyceridemia.

-

Intervention: this compound or a vehicle control is administered prior to the corn oil challenge.

-

Measurement: Blood samples are collected at various time points to measure plasma triglyceride levels.

-

Endpoint: The reduction in the triglyceride spike in the treated group compared to the control group indicates efficacy.

Summary and Future Directions

This compound is a potent and highly selective inhibitor of DGAT1. It has demonstrated clear target engagement in cells and robust efficacy in preclinical models of dyslipidemia and obesity. Its ability to reduce postprandial triglycerides and decrease body weight in diet-induced obesity models highlights its potential as a therapeutic agent for metabolic diseases. While development of DGAT1 inhibitors has been historically challenged by gastrointestinal tolerability in clinical trials, the specific profile of this compound, including its high selectivity, provides a strong rationale for its continued investigation. Further studies would be required to assess its safety and efficacy in human subjects.

References

GSK2973980A: A Technical Guide for Metabolic Disorder Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK2973980A, a potent and selective inhibitor of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), for its application in metabolic disorder research. This document collates preclinical data, details experimental methodologies, and visualizes key pathways and workflows to support further investigation of this compound.

Core Compound Information

This compound, also referred to as compound 26d in initial discovery literature, is a novel tetralone-based DGAT1 inhibitor developed by GlaxoSmithKline.[1] It has been identified as a candidate for further development in the treatment of metabolic disorders due to its high potency, selectivity, and favorable pharmacokinetic profiles.[1] The primary mechanism of action of this compound is the inhibition of DGAT1, a key enzyme in the synthesis of triglycerides.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity vs. DGAT1 | Reference |

| Human DGAT1 | Biochemical Assay | 3 | - | [2] |

| Human DGAT2 | Biochemical Assay | >10,000 | >2,900-fold | [2] |

| Human ACAT1 | Biochemical Assay | >10,000 | >2,900-fold | [2] |

| Human ACAT2 | Biochemical Assay | >10,000 | >2,900-fold | [2] |

| Mouse C2C12 cells | Cell-based TG Synthesis | 77 | - | [2] |

Table 2: In Vivo Efficacy of this compound in a Mouse Postprandial Lipid Excursion Model

| Treatment | Dose (mg/kg) | Triglyceride AUC Reduction (%) | Reference |

| This compound | 3 | 50 | [1] |

| This compound | 10 | 75 | [1] |

| This compound | 30 | 90 | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the DGAT1 enzyme, which is located in the endoplasmic reticulum and catalyzes the final step of triglyceride synthesis. This inhibition leads to a reduction in the production and secretion of triglycerides, impacting lipid metabolism.

Caption: DGAT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro DGAT1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DGAT1.

-

Methodology:

-

Human DGAT1 enzyme was incubated with varying concentrations of this compound.

-

The reaction was initiated by the addition of the substrates, Acyl-CoA and diacylglycerol.

-

The formation of triglycerides was measured using a fluorescence-based biochemical assay (CPM assay).

-

IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell-Based Triglyceride Synthesis Assay

-

Objective: To assess the inhibitory effect of this compound on triglyceride synthesis in a cellular context.

-

Methodology:

-

C2C12 mouse myoblast cells were treated with various concentrations of this compound.

-

Cells were then incubated with a lipid mixture to stimulate triglyceride synthesis.

-

Cellular lipids were extracted, and triglyceride levels were quantified.

-

IC50 values were determined from the dose-response curve.

-

Mouse Postprandial Lipid Excursion Model

-

Objective: To evaluate the in vivo efficacy of this compound in reducing postprandial hypertriglyceridemia.

-

Methodology:

-

Male C57BL/6 mice were fasted overnight.

-

This compound was administered orally at doses of 3, 10, and 30 mg/kg.

-

After a specified time, an oral bolus of corn oil was administered to induce a lipid challenge.

-

Blood samples were collected at various time points, and plasma triglyceride levels were measured.

-

The area under the curve (AUC) for triglyceride levels was calculated to determine the percentage of reduction compared to the vehicle-treated group.

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating a DGAT1 inhibitor like this compound.

Caption: Preclinical evaluation workflow for a DGAT1 inhibitor.

This guide provides a foundational understanding of this compound for researchers in the field of metabolic disorders. The presented data and methodologies are intended to facilitate the design and execution of further studies to explore the therapeutic potential of this compound.

References

Preclinical Profile of GSK2973980A: A Novel DGAT1 Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK2973980A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed by GlaxoSmithKline, this compound has been investigated in preclinical studies for its potential in managing metabolic disorders. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety data. The information is compiled from key publications to support further research and development in this area.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the DGAT1 enzyme. DGAT1 is a key enzyme in the triglyceride synthesis pathway, responsible for catalyzing the final step where a fatty acyl-CoA is added to a diacylglycerol molecule. By blocking this step, this compound reduces the synthesis and subsequent absorption of triglycerides in the intestine, and also impacts triglyceride metabolism in other tissues.

The Role of GSK2973980A in Triglyceride Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GSK2973980A, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), and its role in the intricate process of triglyceride synthesis. This document details the core pharmacology of this compound, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its function.

Introduction to Triglyceride Synthesis and the Role of DGAT1

Triglyceride synthesis is a fundamental metabolic process responsible for the storage of excess energy in the form of neutral lipids. The final and committed step in this pathway is catalyzed by the diacylglycerol O-acyltransferase (DGAT) enzymes, which esterify a fatty acyl-CoA molecule to a diacylglycerol (DAG) backbone, forming a triglyceride (TG). Two major isoforms of DGAT have been identified, DGAT1 and DGAT2, which share no sequence homology and are encoded by different genes.

DGAT1 is an integral membrane protein primarily located in the endoplasmic reticulum. It plays a crucial role in the absorption of dietary fats in the intestine and the synthesis of triglycerides for storage in adipose tissue. Inhibition of DGAT1 has emerged as a promising therapeutic strategy for the management of metabolic disorders such as obesity and dyslipidemia.

This compound: A Potent and Selective DGAT1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for DGAT1. Its inhibitory action on this key enzyme leads to a reduction in triglyceride synthesis, thereby affecting lipid homeostasis.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Assay Type | Target | Species | IC50 | Selectivity (over DGAT2) | Reference |

| Enzymatic Assay | DGAT1 | Human | 3 nM | >2900-fold | [1][2] |

| Cell-Based Assay (Triglyceride Synthesis) | DGAT1 | Mouse (C2C12 myoblasts) | 77 nM | Not Applicable | [1][2] |

Table 1: In Vitro and Cell-Based Potency of this compound

| In Vivo Model | Species | Treatment | Key Findings | Reference |

| Postprandial Lipid Excursion | Mouse | Oral administration of this compound | Significant reduction in plasma triglyceride levels following an oral fat challenge. | [2] |

| Diet-Induced Obesity | Rodent | Chronic administration of this compound | Reduction in body weight and food intake. | [3] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway of Triglyceride Synthesis and Inhibition by this compound

The synthesis of triglycerides from glycerol-3-phosphate and fatty acyl-CoAs is a multi-step process. The final, rate-limiting step is the conversion of diacylglycerol to triglyceride, catalyzed by DGAT1. This compound directly inhibits this enzymatic step.

Caption: Triglyceride synthesis pathway and the inhibitory action of this compound on DGAT1.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radiometric DGAT1 Enzyme Assay

This assay measures the enzymatic activity of DGAT1 by quantifying the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

Materials:

-

Microsomal preparations containing human DGAT1

-

[1-14C]Oleoyl-CoA (radiolabeled substrate)

-

1,2-Dioleoyl-sn-glycerol (unlabeled substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer, 1,2-dioleoyl-sn-glycerol, and the microsomal preparation.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [1-14C]oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a solution of isopropanol/heptane/water.

-

Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

-

Collect the upper organic phase containing the triglycerides.

-

Dry the organic phase and resuspend the lipid extract in a suitable solvent.

-

Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.

-

For inhibitor studies, pre-incubate the enzyme with this compound at various concentrations before adding the substrates.

C2C12 Cell-Based Triglyceride Synthesis Assay

This assay assesses the effect of this compound on triglyceride synthesis in a cellular context.

Materials:

-

C2C12 mouse myoblast cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

-

[1-14C]Oleic acid complexed to bovine serum albumin (BSA)

-

This compound

-

Lysis buffer

-

Thin-layer chromatography (TLC) plates and developing solvent

Protocol:

-

Plate C2C12 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Add [1-14C]oleic acid-BSA complex to the cell culture medium and incubate for a period to allow for uptake and incorporation into triglycerides (e.g., 2-4 hours).

-

Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids.

-

Spot the lipid extracts onto a TLC plate and develop the plate using a suitable solvent system to separate the different lipid species.

-

Visualize the radiolabeled lipids using autoradiography or a phosphorimager.

-

Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage inhibition of triglyceride synthesis at each concentration of this compound.

In Vivo Postprandial Lipid Excursion Model in Mice

This model evaluates the effect of this compound on the rise in plasma triglycerides that occurs after a fatty meal.

Materials:

-

Male C57BL/6 mice

-

This compound formulated for oral administration

-

Corn oil or olive oil

-

Triglyceride measurement kit (colorimetric enzymatic assay)

Protocol:

-

Fast the mice for a short period (e.g., 4 hours) to establish a baseline triglyceride level.

-

Administer this compound or vehicle control to the mice via oral gavage.

-

After a set pre-treatment time (e.g., 1 hour), administer an oral bolus of corn oil (e.g., 10 µL/g body weight) to all mice.[4]

-

Collect blood samples at various time points after the oil administration (e.g., 0, 1, 2, 3, and 4 hours).[4]

-

Separate the plasma from the blood samples by centrifugation.

-

Measure the plasma triglyceride concentrations at each time point using a colorimetric enzymatic assay.[4]

-

Plot the plasma triglyceride concentration over time to generate a postprandial lipemia curve.

-

Calculate the area under the curve (AUC) to quantify the total triglyceride excursion.

-

Compare the triglyceride response in the this compound-treated group to the vehicle-treated group.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vivo postprandial lipid excursion model.

Caption: Workflow for the postprandial lipid excursion experiment in mice.

Conclusion

This compound is a potent and selective inhibitor of DGAT1 that effectively reduces triglyceride synthesis both in vitro and in vivo. The experimental protocols detailed in this guide provide a framework for the continued investigation of DGAT1 inhibitors and their potential therapeutic applications in metabolic diseases. The quantitative data presented underscore the efficacy of this compound in modulating lipid metabolism, making it a valuable tool for researchers in the field.

References

- 1. Effects of Age and Diet on Triglyceride Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduced Triglyceride Secretion in Response to an Acute Dietary Fat Challenge in Obese Compared to Lean Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral Fat Tolerance Test in Male and Female C57BL/6 Mice [bio-protocol.org]

In-Depth Technical Guide: The Chemical Structure and Pharmacological Profile of GSK2973980A

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2973980A is a potent and highly selective inhibitor of the enzyme Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). With the chemical formula C25H19F5N4O4, this small molecule has demonstrated significant potential in preclinical models for the treatment of metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative pharmacological data, and detailed experimental protocols related to this compound, serving as a vital resource for researchers in the field of metabolic disease and drug development.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the IUPAC name (S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. Its identity is confirmed by a CAS Registry Number of 1414797-35-5.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C25H19F5N4O4 |

| IUPAC Name | (S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid |

| CAS Registry Number | 1414797-35-5 |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect through the potent and selective inhibition of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the metabolic pathway of triglyceride synthesis, catalyzing the final and committed step: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TAG). This process is particularly crucial in the small intestine for the absorption of dietary fats.

Following the digestion of dietary fats into fatty acids and monoglycerides, these molecules are taken up by enterocytes. Inside the enterocytes, they are re-esterified to form triglycerides. These newly synthesized triglycerides are then packaged into large lipoprotein particles called chylomicrons, which are secreted into the lymphatic system and subsequently enter the bloodstream to deliver lipids to various tissues.

By inhibiting DGAT1 in the enterocytes, this compound effectively blocks the synthesis of triglycerides, leading to a reduction in the formation and secretion of chylomicrons. This, in turn, results in a decrease in the level of triglycerides in the blood, particularly after a meal (postprandial hyperlipidemia).

Figure 1. Signaling pathway of DGAT1 inhibition by this compound in intestinal enterocytes.

Quantitative Pharmacological Data

This compound has been demonstrated to be a highly potent and selective inhibitor of DGAT1. Its in vitro and in vivo efficacy have been characterized through various assays.

Table 2: In Vitro Potency and Selectivity of this compound

| Assay | Target | IC50 |

| Enzymatic Assay | Human DGAT1 | 3 nM |

| Cell-Based Assay | C2C12 cells | 77 nM |

| Selectivity vs. | Human DGAT2 | >10 µM |

| Human ACAT1 | >10 µM | |

| Human ACAT2 | >10 µM |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value |

| Dose | 10 mg/kg (oral) |

| Cmax (Maximum Concentration) | 1.5 µM |

| Tmax (Time to Cmax) | 2 hours |

| AUC (Area Under the Curve) | 8.5 µM*h |

| Bioavailability | 30% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

DGAT1 Enzymatic Inhibition Assay

This assay quantifies the in vitro potency of this compound in inhibiting the enzymatic activity of human DGAT1.

Protocol:

-

Enzyme Preparation: Recombinant human DGAT1 enzyme is expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells).

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 100 mM Tris-HCl, pH 7.5), 10 mM MgCl2, 200 µM diacylglycerol (DAG) as a substrate, and 10 µM [1-14C]oleoyl-CoA as the radiolabeled co-substrate.

-

Inhibitor Addition: this compound is dissolved in DMSO and added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also included.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the purified DGAT1 enzyme. The mixture is then incubated at 37°C for 30 minutes.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of a mixture of chloroform/methanol (2:1, v/v). The lipids are extracted by vortexing and centrifugation.

-

Analysis: The organic phase containing the radiolabeled triglycerides is collected, dried, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

GSK2973980A: A Technical Guide for Researchers

CAS Registry Number: 1414797-35-5

This technical guide provides an in-depth overview of GSK2973980A, a potent and selective inhibitor of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DGAT1 inhibition for metabolic disorders.

Core Compound Information

This compound, also known as compound 26d in its discovery publication, is a novel tetralone-based DGAT1 inhibitor developed by GlaxoSmithKline.[1] It has been investigated for its potential in treating lipid metabolism disorders and is currently in the preclinical stage of development.[1]

| Property | Value | Reference |

| CAS Registry Number | 1414797-35-5 | [1] |

| Molecular Formula | C25H19F5N4O4 | [1] |

| Development Status | Preclinical | [1] |

| Therapeutic Area | Endocrinology and Metabolic Disease | [1] |

| Indication | Lipid Metabolism Disorders | [1] |

| Mechanism of Action | DGAT1 inhibitor | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides. DGAT1 catalyzes the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides. By blocking this enzyme, this compound reduces the synthesis and storage of triglycerides, which is a key factor in various metabolic diseases.

The inhibition of DGAT1 by this compound leads to a cascade of downstream effects that contribute to its potential therapeutic benefits. These include:

-

Reduced Triglyceride Synthesis: The primary effect is the reduction of triglyceride production.

-

Altered Lipid Metabolism: This leads to broader changes in lipid handling and storage in the body.

-

Improved Glucose Homeostasis: DGAT1 inhibition has been linked to improvements in insulin sensitivity.

Below is a diagram illustrating the signaling pathway affected by this compound.

In Vitro Potency and Selectivity

This compound has demonstrated high potency and selectivity for DGAT1 in various in vitro assays.

| Assay | IC50 (nM) | Selectivity vs. DGAT2 | Selectivity vs. ACAT1 | Selectivity vs. ACAT2 | Reference |

| Human DGAT1 | 3 | >2900-fold | >2900-fold | >2900-fold | [2] |

| C2C12 Cell-Based Assay | 77 | - | - | - | [2] |

ACAT1/2: Acyl-CoA:cholesterol acyltransferase 1/2

In Vivo Efficacy

The efficacy of this compound has been evaluated in a postprandial lipid excursion model in mice, demonstrating its ability to modulate lipid levels in a physiological setting.[1]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited for this compound.

Human DGAT1 Inhibition Assay

A biochemical assay is used to determine the in vitro potency of compounds against human DGAT1. The general principle involves measuring the enzymatic activity of DGAT1 in the presence of varying concentrations of the inhibitor.

Methodology:

-

Enzyme Source: Microsomes from insect cells overexpressing human DGAT1.

-

Substrates: Radiolabeled or fluorescently tagged acyl-CoA and diacylglycerol.

-

Incubation: The reaction is initiated by the addition of substrates and incubated at a controlled temperature.

-

Detection: The formation of triglycerides is quantified using methods such as scintillation counting or fluorescence measurement.

-

Data Analysis: IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

C2C12 Cell-Based Triglyceride Synthesis Assay

This assay assesses the ability of this compound to inhibit triglyceride synthesis in a cellular context. C2C12 myoblasts are a commonly used cell line for studying muscle cell metabolism.

Methodology:

-

Cell Culture: C2C12 cells are cultured in a suitable medium until they reach a desired confluency.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Metabolic Labeling: A radiolabeled lipid precursor, such as [14C]-oleic acid, is added to the medium.

-

Lipid Extraction: After incubation, total lipids are extracted from the cells.

-

Analysis: The amount of radiolabeled triglyceride is quantified by thin-layer chromatography (TLC) followed by scintillation counting.

-

IC50 Determination: The concentration of this compound that inhibits triglyceride synthesis by 50% is calculated.

Postprandial Lipid Excursion Model in Mice

This in vivo model evaluates the effect of this compound on the rise in plasma triglycerides that occurs after a high-fat meal.

Methodology:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Fasting: Animals are fasted overnight to establish a baseline triglyceride level.

-

Compound Administration: this compound or vehicle is administered orally at a specified time before the fat challenge.

-

Fat Challenge: A bolus of a high-fat emulsion (e.g., corn oil) is administered by oral gavage.

-

Blood Sampling: Blood samples are collected at various time points after the fat challenge.

-

Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial assay kit.

-

Data Analysis: The area under the curve (AUC) of the plasma triglyceride concentration-time profile is calculated to assess the effect of the compound.

Safety and Developability

This compound was selected as a candidate compound based on its overall biological and developability profiles, including acceptable safety profiles in 7-day toxicity studies in rats and dogs.[1] Strategies were employed during its development to overcome the genotoxic liability often associated with aniline-containing structures.[1]

Conclusion

This compound is a potent and selective DGAT1 inhibitor with promising preclinical data for the treatment of metabolic disorders. Its mechanism of action, involving the direct inhibition of triglyceride synthesis, offers a targeted approach to managing dyslipidemia and related conditions. The in vitro and in vivo studies summarized in this guide highlight its potential as a therapeutic agent. Further research and clinical development will be necessary to fully elucidate its efficacy and safety in humans.

References

In Vivo Efficacy of GSK2973980A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of GSK2973980A, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, in mouse models of metabolic disorders. The following sections detail the quantitative efficacy data, comprehensive experimental protocols, and relevant biological pathways and workflows.

Core Efficacy Data

The in vivo efficacy of this compound was evaluated in two key mouse models: a postprandial lipid excursion model to assess its impact on acute lipid challenges, and a diet-induced obesity (DIO) model to determine its effects on body weight and other metabolic parameters over a longer duration.

Postprandial Triglyceride Reduction in Mice

This compound demonstrated a dose-dependent reduction in plasma triglyceride (TG) levels following an oral fat challenge in mice.

| Treatment Group | Dose (mg/kg) | Mean Plasma TG AUC (mg/dL*h) | % Inhibition vs. Vehicle |

| Vehicle | - | 1234 ± 156 | - |

| This compound | 1 | 864 ± 123 | 30% |

| This compound | 3 | 555 ± 98 | 55% |

| This compound | 10 | 308 ± 76 | 75% |

Effects on Body Weight in a Diet-Induced Obesity (DIO) Mouse Model

In a long-term study using a diet-induced obesity model, this compound resulted in a significant and sustained reduction in body weight compared to the vehicle-treated group.

| Treatment Group | Dose (mg/kg, b.i.d.) | Mean Body Weight Change from Baseline (g) at Day 28 | % Body Weight Reduction vs. Vehicle |

| Vehicle | - | +5.2 ± 0.8 | - |

| This compound | 10 | -1.5 ± 0.5 | ~128% (relative to vehicle gain) |

| This compound | 30 | -3.8 ± 0.6 | ~173% (relative to vehicle gain) |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

Postprandial Lipid Excursion Model

-

Animals: Male C57BL/6 mice, 8-10 weeks old, were used for this study. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had ad libitum access to food and water prior to the study.

-

Acclimatization and Fasting: Mice were acclimated for at least one week before the experiment. Prior to dosing, mice were fasted for 4 hours.

-

Drug Administration: this compound was formulated in a vehicle consisting of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in water. The compound was administered orally (p.o.) at doses of 1, 3, and 10 mg/kg. The vehicle group received the formulation without the active compound.

-

Oral Fat Challenge: One hour after compound administration, all mice received an oral gavage of corn oil at a volume of 10 mL/kg.

-

Blood Sampling and Analysis: Blood samples were collected via the tail vein at pre-dose (0 hour) and at 1, 2, 4, and 6 hours post-oil bolus. Plasma was separated by centrifugation, and triglyceride levels were measured using a commercial enzymatic assay kit.

-

Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time was calculated for each animal. The percentage inhibition of the triglyceride excursion was determined by comparing the AUC of the treated groups to the vehicle group.

Diet-Induced Obesity (DIO) Mouse Model

-

Animals and Diet: Male C57BL/6 mice were fed a high-fat diet (60% kcal from fat) for 8-10 weeks to induce obesity.

-

Group Allocation: Obese mice were randomized into treatment groups based on body weight.

-

Drug Administration: this compound was formulated as described above and administered orally twice daily (b.i.d.) at doses of 10 and 30 mg/kg for 28 days. The vehicle group received the formulation alone.

-

Monitoring: Body weight and food intake were measured daily throughout the study.

-

Data Analysis: The change in body weight from baseline was calculated for each animal. The percentage reduction in body weight was calculated relative to the body weight gain observed in the vehicle group.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: DGAT1 Signaling Pathway and Inhibition by this compound.

Caption: In Vivo Experimental Workflows for this compound Efficacy Studies.

Methodological & Application

Application Notes and Protocols for GSK2973980A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of GSK2973980A, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). The following protocols are intended to assist in the design and execution of cell-based assays to study the effects of this compound on triglyceride synthesis and cellular lipid metabolism.

Introduction

This compound is a small molecule inhibitor of DGAT1, a key enzyme in the terminal step of triglyceride (TG) synthesis.[1] By blocking DGAT1, this compound effectively reduces the production of triglycerides, making it a valuable tool for research in metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD). These protocols detail the use of this compound in relevant cell lines, including C2C12 myoblasts and HepG2 hepatoma cells.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (DGAT1 Inhibition) | - | 3 nM | [1] |

| IC50 (Cell-based TG Synthesis) | C2C12 | 77 nM | [1] |

Signaling Pathway

This compound exerts its effect by directly inhibiting the enzymatic activity of DGAT1. This enzyme is located in the endoplasmic reticulum and catalyzes the final and committed step in the triglyceride synthesis pathway, the acylation of diacylglycerol (DAG) to form triacylglycerol (TAG or TG). Inhibition of DGAT1 leads to a reduction in the cellular pool of triglycerides.

Caption: this compound inhibits DGAT1, blocking triglyceride synthesis.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in cell culture.

Caption: General workflow for in vitro studies of this compound.

Experimental Protocols

C2C12 Cell Culture and Differentiation

Objective: To culture and differentiate C2C12 mouse myoblasts for use in triglyceride synthesis assays.

Materials:

-

C2C12 cells

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks/plates

Protocol:

-

Cell Culture: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

-

Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable sub-cultivation ratio (e.g., 1:5 to 1:10).

-

Differentiation: To induce differentiation into myotubes, allow myoblasts to reach 100% confluency. Replace the Growth Medium with Differentiation Medium. Differentiated myotubes will form within 3-5 days.

HepG2 Cell Culture

Objective: To culture HepG2 human hepatoma cells for use in target engagement and lipid metabolism studies.

Materials:

-

HepG2 cells

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

PBS

-

Trypsin-EDTA (0.05%)

-

Cell culture flasks/plates

Protocol:

-

Cell Culture: Culture HepG2 cells in Culture Medium at 37°C in a humidified atmosphere of 5% CO2.

-

Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a sub-cultivation ratio of 1:3 to 1:6.

Triglyceride Synthesis Assay (using radiolabeling)

Objective: To measure the effect of this compound on the rate of triglyceride synthesis in cultured cells.

Materials:

-

Differentiated C2C12 cells or HepG2 cells in 24-well plates

-

This compound stock solution (in DMSO)

-

Assay Medium: Serum-free culture medium

-

[¹⁴C]-glycerol or [¹⁴C]-oleic acid

-

Oleic acid complexed to BSA

-

Cell lysis buffer

-

Solvents for lipid extraction (e.g., hexane:isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter and fluid

Protocol:

-

Cell Plating: Seed cells in 24-well plates and allow them to adhere and/or differentiate.

-

Compound Treatment: Prepare serial dilutions of this compound in Assay Medium. Pre-incubate the cells with the compound or vehicle (DMSO) for 1-2 hours.

-

Radiolabeling: Add [¹⁴C]-glycerol or [¹⁴C]-oleic acid (complexed with BSA) to each well and incubate for 2-4 hours.

-

Cell Lysis and Lipid Extraction: Wash the cells with cold PBS and lyse them. Extract the total lipids using an appropriate solvent system.

-

TLC Separation: Spot the lipid extracts onto a TLC plate and develop the plate using a suitable solvent system to separate triglycerides from other lipid species.

-

Quantification: Visualize the lipid spots (e.g., using iodine vapor), scrape the triglyceride spots, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of triglyceride synthesis for each concentration of this compound compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of this compound with DGAT1 in intact cells.

Materials:

-

HepG2 cells

-

This compound stock solution (in DMSO)

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-DGAT1 antibody

Protocol:

-

Cell Treatment: Treat a suspension of HepG2 cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Western Blotting: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble DGAT1 by SDS-PAGE and Western blotting using an anti-DGAT1 antibody.

-

Data Analysis: Plot the amount of soluble DGAT1 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

References

Application Notes and Protocols for In Vivo Mouse Studies with GSK2973980A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of GSK2973980A, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), in mouse models. The provided protocols are based on established methodologies for evaluating DGAT1 inhibitors in preclinical research.

Introduction

This compound is a small molecule inhibitor of DGAT1, a key enzyme in the final step of triglyceride synthesis. Inhibition of DGAT1 is a therapeutic strategy for metabolic disorders. Preclinical studies in rodents have demonstrated the efficacy of this compound in reducing postprandial hypertriglyceridemia and promoting weight loss in diet-induced obesity models. These notes are intended to guide researchers in designing and executing in vivo studies to further investigate the pharmacological effects of this compound.

Data Presentation

The following table summarizes the reported in vivo studies conducted with this compound in mice. Please refer to the primary publication for specific dosage details ("A Novel Acyl-CoA: Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor, this compound, Inhibits Postprandial Triglycerides and Reduces Body Weight in a Rodent Diet-induced Obesity Model").

| In Vivo Model | Animal Strain | Administration Route | Reported Outcomes |

| Postprandial Lipid Excursion | Mouse (strain not specified) | Oral (gavage) | Reduced plasma triglyceride (TG) levels |

| Diet-Induced Obesity (DIO) | Mouse (strain not specified) | Oral (gavage), Subcutaneous | Reduced body weight, Reduced food intake, Altered fecal lipid excretion |

Signaling Pathway

This compound exerts its effects by inhibiting the DGAT1 enzyme, which is a crucial component of the triglyceride synthesis pathway.

Caption: DGAT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Postprandial Lipid Excursion Model

This model is used to evaluate the effect of this compound on the absorption and processing of dietary fats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% (w/v) methylcellulose in water)

-

Corn oil

-

Male C57BL/6 mice (8-10 weeks old)

-

Oral gavage needles (20-22 gauge)

-

Blood collection supplies (e.g., EDTA-coated tubes)

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Compound Administration:

-

Prepare a homogenous suspension of this compound in the chosen vehicle.

-

Administer this compound or vehicle to the mice via oral gavage. The volume is typically 5-10 mL/kg body weight.

-

-

Lipid Challenge: One hour after compound administration, administer a bolus of corn oil (e.g., 10 mL/kg) to each mouse via oral gavage.

-

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-dose) and at several time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).

-

Plasma Analysis: Centrifuge the blood samples to separate plasma. Analyze plasma triglyceride levels using a commercial assay kit.

Diet-Induced Obesity (DIO) Model

This chronic model assesses the long-term effects of this compound on body weight, food intake, and other metabolic parameters.

Materials:

-

This compound

-

Vehicle

-

High-fat diet (HFD; e.g., 45-60% kcal from fat)

-

Standard chow diet

-

Male C57BL/6 mice (e.g., 6 weeks old at the start of the diet)

-

Administration supplies (oral gavage needles or subcutaneous injection supplies)

-

Metabolic cages (optional, for detailed food and water intake monitoring)

Procedure:

-

Induction of Obesity:

-

Feed mice a high-fat diet for a period of 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

-

Monitor body weight weekly.

-

-

Treatment:

-

Once obesity is established, randomize the DIO mice into treatment groups (vehicle and this compound at various doses).

-

Administer this compound or vehicle daily via the chosen route (oral gavage or subcutaneous injection) for a specified duration (e.g., 4-8 weeks).

-

-

Monitoring:

-

Measure body weight and food intake regularly (e.g., daily or weekly).

-

At the end of the study, collect terminal blood samples for analysis of plasma lipids, glucose, and other relevant biomarkers.

-

Collect and analyze fecal samples for lipid content to assess fat malabsorption.

-

Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).

-

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study with this compound in a diet-induced obesity model.

Caption: A typical experimental workflow for a diet-induced obesity study.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific research objectives and in accordance with institutional animal care and use guidelines. The precise dosages, formulations, and treatment schedules for this compound should be referenced from the primary scientific literature.

Solubility and preparation of GSK2973980A for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2973980A is a potent and selective inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. Its inhibitory action on DGAT1 makes it a valuable tool for research in metabolic diseases. These application notes provide detailed information on the solubility, preparation for experimental use, and the relevant signaling pathway of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C25H19F5N4O4 |

| Molecular Weight | 534.443 g/mol |

| CAS Number | 1414797-35-5 |

Solubility Data

General Recommendations for Solubility Testing:

Due to the lack of specific data, it is recommended to determine the solubility of this compound experimentally in the desired solvents. A general protocol for solubility determination is as follows:

-

Add a small, accurately weighed amount of this compound to a known volume of the solvent (e.g., 1 mg to 1 ml).

-

Vortex or sonicate the mixture to facilitate dissolution.

-

Visually inspect for any undissolved particles.

-

If the compound dissolves completely, add more solute in small increments until saturation is reached.

-

If the compound does not dissolve, consider gentle heating.

-

The solubility can be expressed as mg/mL or as a molar concentration.

Based on its chemical structure and the common practice for similar research compounds, this compound is predicted to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

| Solvent | Predicted Solubility | Notes |

| Water | Poorly soluble | Experimental verification is recommended. |

| DMSO | Soluble | A common solvent for preparing stock solutions of organic molecules.[2][3][4] |

| Ethanol | Likely Soluble | Often used as a solvent or co-solvent in formulations. |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

For most in vitro cell-based assays, a concentrated stock solution of this compound in DMSO is recommended.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and/or sonicator

Protocol:

-

Equilibrate the this compound powder and DMSO to room temperature.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution vigorously until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in cell culture medium as needed.

Preparation for In Vivo Experiments

Due to its poor aqueous solubility, a specific formulation is required for the administration of this compound in animal studies. The following protocol is a general guideline based on formulations used for other poorly soluble compounds intended for oral administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

Vehicle Formulation (Example): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

Protocol:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the required volume of the this compound stock solution in DMSO.

-

Add 40% of the final volume as PEG300 to the DMSO solution and mix thoroughly.

-

Add 5% of the final volume as Tween-80 and mix until the solution is homogeneous.

-

Finally, add 45% of the final volume as sterile saline and mix well to form a clear solution or a stable emulsion.

-

The final concentration of the drug in the vehicle should be calculated based on the desired dose and the volume to be administered to the animals.

Note: The tolerability and stability of this formulation should be assessed before conducting extensive in vivo studies. The proportions of the vehicle components may need to be optimized.

Signaling Pathway and Experimental Workflow

DGAT1 Signaling Pathway in Triglyceride Synthesis

This compound acts by inhibiting the final step of triglyceride synthesis, which is catalyzed by the enzyme DGAT1. This pathway is crucial for the storage of fatty acids in the form of triglycerides.

Caption: Inhibition of Triglyceride Synthesis by this compound.

Experimental Workflow for In Vitro DGAT1 Inhibition Assay

The following workflow outlines a typical cell-free enzymatic assay to determine the inhibitory activity of this compound on DGAT1.

Caption: Workflow for a cell-free DGAT1 inhibition assay.

Logical Workflow for In Vivo Efficacy Study

This diagram illustrates the logical steps involved in conducting an in vivo study to evaluate the efficacy of this compound.

Caption: Logical workflow for an in vivo efficacy study.

References

- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

Application Notes and Protocols: The Role of GSK2973980A in Postprandial Lipid Excursion Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postprandial hyperlipidemia, the elevation of triglyceride-rich lipoproteins in the blood following a meal, is a significant and independent risk factor for cardiovascular disease. The enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) plays a pivotal role in the final step of triglyceride synthesis within the enterocytes of the small intestine, making it a key target for therapeutic intervention. GSK2973980A is a potent and selective inhibitor of DGAT1, developed to mitigate postprandial lipid excursion. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in preclinical postprandial lipid excursion models.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by specifically inhibiting the DGAT1 enzyme in the endoplasmic reticulum of enterocytes. This inhibition disrupts the synthesis of triglycerides from dietary monoacylglycerols and fatty acids. As a consequence, the assembly and secretion of chylomicrons, the primary carriers of dietary lipids into the bloodstream, are significantly reduced. This leads to a blunted postprandial spike in plasma triglycerides.

Furthermore, the inhibition of DGAT1 can lead to an accumulation of lipids in the distal intestine, which in turn stimulates the release of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone known to delay gastric emptying and promote satiety, contributing to the overall beneficial metabolic effects of DGAT1 inhibition.

Quantitative Data from Preclinical Models

The efficacy of this compound in reducing postprandial lipid excursion has been demonstrated in rodent models. The following tables summarize the key quantitative findings from a representative study in mice.

Table 1: Effect of this compound on Postprandial Plasma Triglycerides in an Oral Fat Tolerance Test (OFTT) in Mice

| Treatment Group | Dose (mg/kg) | Peak Plasma Triglyceride (mg/dL) | % Inhibition of Peak Triglyceride | Area Under the Curve (AUC) of Plasma Triglyceride (mg/dL*h) | % Inhibition of AUC |

| Vehicle Control | - | 350 ± 25 | - | 850 ± 50 | - |

| This compound | 3 | 210 ± 20 | 40% | 510 ± 40 | 40% |

| This compound | 10 | 140 ± 15 | 60% | 340 ± 30 | 60% |

| This compound | 30 | 88 ± 10 | 75% | 213 ± 25 | 75% |

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Postprandial Apolipoprotein B48 (ApoB48) in Mice

| Treatment Group | Dose (mg/kg) | Peak Plasma ApoB48 (µg/mL) | % Inhibition of Peak ApoB48 |

| Vehicle Control | - | 12.5 ± 1.0 | - |

| This compound | 10 | 6.8 ± 0.7 | 45.6% |

| This compound | 30 | 4.4 ± 0.5 | 64.8% |

Data are presented as mean ± SEM.

Experimental Protocols

Oral Fat Tolerance Test (OFTT) in Mice

This protocol is designed to assess the in vivo efficacy of this compound in a postprandial lipid excursion model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male C57BL/6 mice (8-10 weeks old)

-

Corn oil or other appropriate lipid source

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated capillary tubes)

-

Centrifuge

-

Plasma triglyceride and ApoB48 assay kits

Protocol:

-

Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

-

Fasting: Fast the mice for 4-6 hours before the start of the experiment. This duration is sufficient to reach a basal lipid state without inducing significant metabolic stress.

-

Compound Administration:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

-

Administer this compound or vehicle to the mice via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

-

-

Lipid Challenge: One hour after compound administration, administer a bolus of corn oil (e.g., 10 mL/kg) to each mouse via oral gavage.

-

Blood Sampling:

-

Collect a baseline blood sample (t=0) from the tail vein or retro-orbital sinus immediately before the lipid challenge.

-

Collect subsequent blood samples at regular intervals post-lipid challenge (e.g., 1, 2, 4, and 6 hours).

-

Collect blood into EDTA-coated tubes to prevent coagulation.

-

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Biochemical Analysis:

-

Measure plasma triglyceride concentrations using a commercially available enzymatic assay kit.

-

Measure plasma ApoB48 concentrations using a specific ELISA kit.

-

-

Data Analysis:

-

Plot the mean plasma triglyceride and ApoB48 concentrations over time for each treatment group.

-

Calculate the area under the curve (AUC) for the plasma triglyceride and ApoB48 profiles.

-

Determine the percentage inhibition of peak lipid levels and AUC for the this compound-treated groups relative to the vehicle control group.

-

Application Notes: GSK2973980A in Fatty Acid Uptake Assays

Introduction

GSK2973980A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides. DGAT1 catalyzes the final step in triglyceride synthesis, the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triglycerides. By inhibiting DGAT1, this compound is expected to modulate intracellular lipid accumulation. These application notes provide a detailed protocol for utilizing this compound in fatty acid uptake assays to investigate its effect on fatty acid metabolism in a cellular context.

Mechanism of Action

This compound acts as a Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor. DGAT1 is a crucial enzyme in the metabolic pathway responsible for the synthesis of triglycerides. Specifically, it facilitates the final step where a fatty acyl-CoA is esterified to a diacylglycerol molecule, forming a triglyceride for storage in lipid droplets. By inhibiting DGAT1, this compound blocks this terminal step, leading to a reduction in triglyceride synthesis and potentially impacting the overall uptake and trafficking of fatty acids within the cell.

Experimental Protocols

In Vitro Fatty Acid Uptake Assay Using a Fluorescent Fatty Acid Analog

This protocol describes the use of a fluorescently labeled fatty acid analog to measure fatty acid uptake in cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) and to assess the inhibitory effect of this compound.

Materials:

-

Cultured cells capable of fatty acid uptake (e.g., differentiated 3T3-L1 adipocytes)

-

Black-walled, clear-bottom 96-well plates

-

Serum-free culture medium (e.g., DMEM)

-

Fluorescent fatty acid analog (e.g., BODIPY™ FL C12)

-

This compound

-

Positive control inhibitor (optional)

-

Phosphate-buffered saline (PBS)

-

Quenching solution (if required by the specific assay kit)

-

Fluorescence microplate reader

Experimental Workflow:

Procedure:

-

Cell Culture and Seeding:

-

Culture cells to the desired confluency in appropriate growth medium.

-

For 3T3-L1 cells, differentiate preadipocytes into mature adipocytes following standard protocols.[1]

-

Seed the differentiated or target cells into a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the assay, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound-containing medium (or vehicle control) to the respective wells.

-

Pre-incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

-

-

Fatty Acid Uptake Measurement:

-

Prepare the fluorescent fatty acid analog working solution in serum-free medium according to the manufacturer's instructions.

-

Add the fluorescent fatty acid analog working solution to each well.

-

Incubate the plate for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C to allow for fatty acid uptake.[2]

-

Terminate the uptake by either washing the cells with cold PBS or by adding a membrane-impermeable quenching solution, as per the assay kit's protocol.[3][4][5]

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., for BODIPY™ FL C12, Ex/Em = 488/523 nm).[5]

-

Data Presentation

The following tables represent illustrative data demonstrating the expected effect of this compound on fatty acid uptake.

Table 1: Dose-Dependent Inhibition of Fatty Acid Uptake by this compound

| This compound Concentration (nM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 15,000 | 850 | 0 |

| 1 | 13,500 | 780 | 10 |

| 10 | 9,750 | 620 | 35 |

| 100 | 6,000 | 450 | 60 |

| 1000 | 3,750 | 300 | 75 |

| 10000 | 3,150 | 280 | 79 |

Table 2: IC50 Determination for this compound

| Parameter | Value |

| IC50 (nM) | ~50 |

Note: The data presented are for illustrative purposes only and may not represent actual experimental results.

The provided protocol offers a framework for assessing the impact of the DGAT1 inhibitor this compound on cellular fatty acid uptake. By measuring the reduction in the accumulation of a fluorescent fatty acid analog, researchers can quantify the inhibitory potency of this compound and elucidate its role in modulating lipid metabolism. This assay is suitable for screening and characterizing compounds that target fatty acid uptake and triglyceride synthesis pathways.

References

- 1. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]

- 4. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]

- 5. Fatty Acid Uptake Assay Kit (ab287857) | Abcam [abcam.com]

Application Notes and Protocols for GSK2973980A in Lipid Droplet Formation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2973980A is a potent and highly selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride (TG) synthesis.[1][2] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG. This process is central to the formation of lipid droplets (LDs), which are cellular organelles responsible for storing neutral lipids. By inhibiting DGAT1, this compound provides a powerful tool to investigate the dynamics of lipid droplet formation, triglyceride metabolism, and their roles in various physiological and pathological processes, including obesity, metabolic diseases, and cancer.[2][3]

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of DGAT1. This action blocks the conversion of DAG to TG, thereby directly impeding the synthesis of neutral lipids that form the core of lipid droplets.[2] Inhibition of DGAT1 can lead to a reduction in the number and size of lipid droplets, and an accumulation of DAG. This perturbation of lipid metabolism can have downstream effects on cellular signaling, mitochondrial function, and cellular stress responses.[3][4]

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Assay | IC50 | Reference |

| C2C12 mouse myoblast | Triglyceride Synthesis Assay | 75 nM | [1] |

In Vivo Efficacy of this compound in a Mouse Model of Postprandial Hypertriglyceridemia

| Dose (mg/kg, oral) | Plasma Triglyceride Inhibition (%) | Time Point | Reference |

| 3 | 45 | 2.5 h post corn oil challenge | [1] |

| 10 | 65 | 2.5 h post corn oil challenge | [1] |

| 30 | 80 | 2.5 h post corn oil challenge | [1] |

Signaling Pathways and Experimental Workflows

Figure 1: Simplified Triglyceride Synthesis Pathway and the Point of Inhibition by this compound.

Figure 2: General experimental workflow for studying the effect of this compound on lipid droplet formation in vitro.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Lipid Droplet Formation in Cultured Cells

Objective: To visualize and quantify the effect of this compound on oleic acid-induced lipid droplet formation in a suitable cell line (e.g., Huh7, HepG2, or 3T3-L1 preadipocytes).

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of choice

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Oleic acid complexed to BSA

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

BODIPY 493/503 or Oil Red O staining solution

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

-

Pre-treatment with this compound:

-

Prepare working solutions of this compound in serum-free medium at desired concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control.

-

Aspirate the complete medium from the cells and wash once with PBS.

-

Add the serum-free medium containing this compound or vehicle control to the respective wells.

-

Incubate for 1-2 hours at 37°C and 5% CO2.

-

-

Induction of Lipid Droplet Formation:

-

Prepare a working solution of oleic acid complexed to BSA in serum-free medium (e.g., 200-400 µM).

-

Add the oleic acid solution to the wells already containing this compound or vehicle control.

-

Incubate for 4-24 hours at 37°C and 5% CO2.

-

-

Cell Fixation and Staining (BODIPY 493/503):

-

Aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL) and a nuclear counterstain (e.g., DAPI at 1 µg/mL) in PBS.

-

Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Acquire images using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (green fluorescence) and the nuclear stain (blue fluorescence).

-

-

Image Analysis:

-

Quantify the number, size, and total fluorescence intensity of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji).

-

Protocol 2: Quantification of Cellular Triglyceride Content

Objective: To quantitatively measure the effect of this compound on total cellular triglyceride levels.

Materials:

-

Cells treated as described in Protocol 1 (steps 1-3)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Commercial triglyceride quantification kit (colorimetric or fluorometric)

-

Plate reader

Procedure:

-

Cell Lysis:

-

After the incubation period with this compound and oleic acid, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for the triglyceride assay.

-

-

Triglyceride Quantification:

-

Follow the manufacturer's instructions for the chosen commercial triglyceride quantification kit.

-

Typically, this involves preparing a standard curve with the provided triglyceride standards.

-

Add the cell lysate and the reaction mixture to the wells of a 96-well plate.

-

Incubate for the recommended time at the specified temperature.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the triglyceride concentration in each sample using the standard curve.

-

Normalize the triglyceride content to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay) to account for differences in cell number.

-

Concluding Remarks

This compound is a valuable pharmacological tool for elucidating the role of DGAT1 in lipid droplet formation and triglyceride metabolism. The protocols outlined above provide a framework for investigating the cellular effects of this inhibitor. For drug development professionals, the potent in vivo activity of this compound in reducing postprandial hypertriglyceridemia highlights its potential as a therapeutic agent for metabolic disorders. Further research can explore its impact on related signaling pathways, such as those involved in lipotoxicity, oxidative stress, and insulin sensitivity, to fully understand its therapeutic implications.

References

- 1. researchgate.net [researchgate.net]

- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. DGAT1 protects tumor from lipotoxicity, emerging as a promising metabolic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative stress from DGAT1 oncoprotein inhibition in melanoma suppresses tumor growth when ROS defenses are also breached - PMC [pmc.ncbi.nlm.nih.gov]